

Dasotraline Hydrochloride: A Preclinical Pharmacology Whitepaper

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Compound of Interest					
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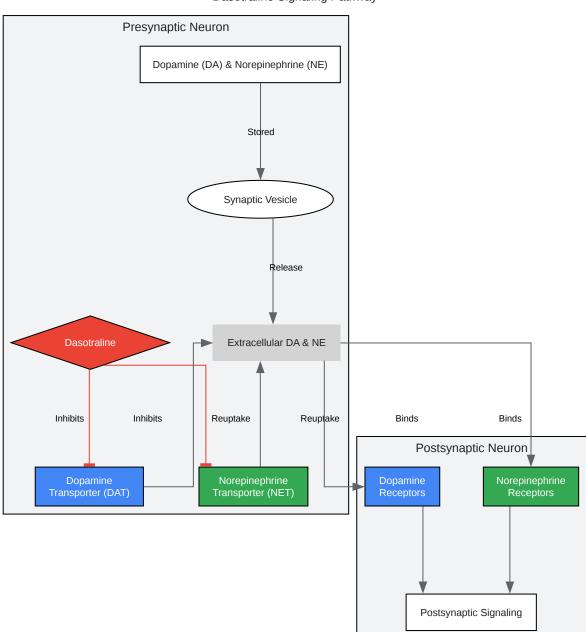
Executive Summary

Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1] This technical guide provides an in-depth overview of the preclinical pharmacology of **dasotraline hydrochloride**. Dasotraline demonstrates potent and preferential inhibition of dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[2] This profile is supported by in vitro binding and uptake assays, in vivo transporter occupancy studies in multiple species, and in vivo microdialysis studies demonstrating increases in extracellular dopamine and norepinephrine. The compound exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Dasotraline is a triple reuptake inhibitor with a predominant affinity for the dopamine and norepinephrine transporters and a weaker action on the serotonin transporter.[3] Its primary mechanism of action involves blocking the presynaptic reuptake of dopamine and norepinephrine, thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhancing dopaminergic and noradrenergic neurotransmission.[4]





Dasotraline Signaling Pathway

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Dasotraline's inhibition of DAT and NET increases synaptic dopamine and norepinephrine.



Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of dasotraline.

Table 1: In Vitro Monoamine Transporter Inhibition

Transporter	IC50 (nM)	Reference
Human Dopamine Transporter (hDAT)	3	[5][6]
Human Norepinephrine Transporter (hNET)	4	[5][6]
Human Serotonin Transporter (hSERT)	15	[5][6]

Table 2: In Vivo Monoamine Transporter Occupancy



Species	Transport er	Method	Dose	Occupan cy	Plasma Concentr ation for 50% Occupan cy (TO ₅₀ / IC ₅₀)	Referenc e
Mouse	DAT	Ex vivo	-	Concentrati on- dependent	32 ng/mL	[5][7]
NET	Ex vivo	-	Concentrati on- dependent	109 ng/mL	[5][7]	
SERT	Ex vivo	-	Concentrati on- dependent	276 ng/mL	[5][7]	_
Baboon	DAT	SPECT	0.2 mg/kg i.v.	87%	-	[5][7]
NET	SPECT	0.2 mg/kg i.v.	20%	-	[5][7]	
SERT	SPECT	0.2 mg/kg i.v.	20%	-	[5][7]	
Rhesus Monkey	DAT	PET	0.1 mg/kg i.v.	54%	-	[8]
DAT	PET	0.2 mg/kg i.v.	68%	-	[8]	
Human	DAT	PET	8-16 mg (single oral)	33-49%	4.5 ng/mL	[9][10]
SERT	PET	8-16 mg (single oral)	2-14%	Not determined	[9][10]	





Table 3: In Vivo Microdialysis - Effects on Extracellular

Neurotransmitter Levels in Rats

Brain Region	Neurotransmitt er	Effect	Duration	Reference
Prefrontal Cortex	Dopamine	Sustained Increase	> 4 hours	[5][7]
Norepinephrine	Sustained Increase	> 4 hours	[5][7]	
Striatum	Dopamine	Sustained Increase	> 4 hours	[5][7]

Table 4: Preclinical Pharmacokinetics

Species	Administration	T _{max}	T ₁ / ₂	Reference
Human	Oral (0.2-36 mg)	~10-12 hours	47-77 hours	[3]

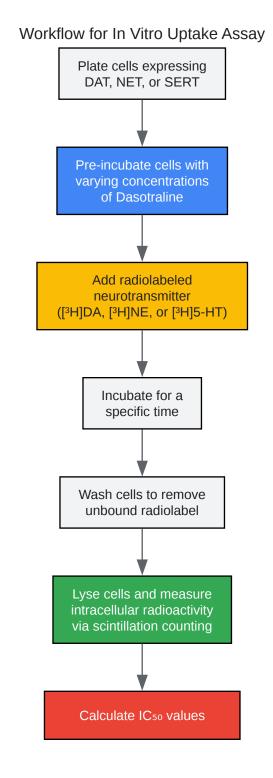
Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below. It should be noted that while general methodologies are described, specific parameters for the dasotraline studies were not always available in the public domain.

In Vitro Radiometric Functional Uptake Assays

These assays measure the ability of dasotraline to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.





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Workflow for In Vitro Radiometric Functional Uptake Assay.

Methodology:



- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
- Assay Procedure:
 - Cells are seeded into 96-well plates.
 - On the day of the experiment, the culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
 - Cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of dasotraline hydrochloride or vehicle.
 - A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT,
 [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
 - The incubation is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
 - Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
 - The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter. The concentration of dasotraline that produces 50% inhibition of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Ex Vivo Transporter Occupancy Studies in Mice

These studies determine the in vivo binding of dasotraline to monoamine transporters in the brain after systemic administration.

Methodology:

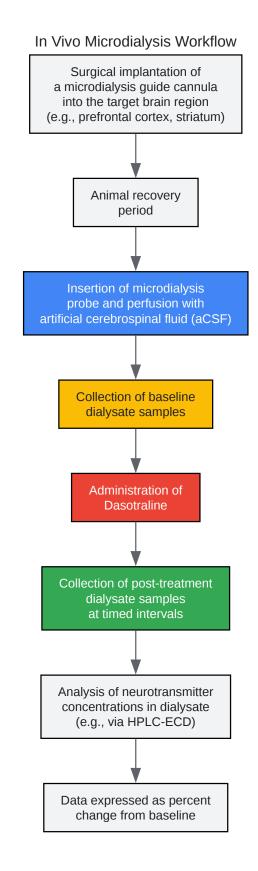


- Drug Administration: Mice are administered various doses of dasotraline hydrochloride or vehicle via an appropriate route (e.g., oral gavage or subcutaneous injection).
- Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and dissected to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).
- · Radioligand Binding:
 - Brain tissue is homogenized in a suitable buffer.
 - The homogenates are incubated with a specific radioligand that binds to the target transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).
 - The incubation is carried out to equilibrium.
 - Bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by scintillation counting.
- Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals. The percentage of transporter occupancy is calculated as: [1 (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)] x 100. The dose or plasma concentration required to produce 50% occupancy (ED₅₀ or TO₅₀) is then determined.

In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular levels of neurotransmitters in specific brain regions of freely moving animals.





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Workflow for In Vivo Microdialysis Studies in Rats.



Methodology:

- Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum). Animals are allowed to recover from surgery.
- Microdialysis Experiment:
 - o On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
 - The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).
 - After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
 - Dasotraline hydrochloride or vehicle is administered.
 - Dialysate samples continue to be collected at regular intervals for several hours postadministration.
- Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
- Data Analysis: Neurotransmitter levels in the post-treatment samples are expressed as a percentage of the average baseline concentration.

In Vivo SPECT/PET Imaging in Non-Human Primates

These imaging techniques are used to non-invasively measure the occupancy of monoamine transporters in the living brain.

Methodology:

 Animal Preparation: Baboons or rhesus monkeys are anesthetized and positioned in the scanner. An intravenous line is placed for radiotracer and drug administration.



Imaging Procedure:

- A baseline scan is performed after the intravenous injection of a specific radiotracer for the transporter of interest (e.g., [¹¹C]PE2I for DAT, [¹¹C]DASB for SERT for PET, or a suitable SPECT ligand).
- Dynamic images are acquired over a period of time to measure the baseline binding of the radiotracer.
- On a separate occasion, after a washout period, the animal is administered dasotraline hydrochloride.
- Following drug administration, a second scan is performed with the same radiotracer to measure the post-treatment binding.

Data Analysis:

- Regions of interest (ROIs) are drawn on the brain images, corresponding to areas with high transporter density (e.g., striatum) and a reference region with negligible transporter density (e.g., cerebellum).
- The binding potential (BP) or specific-to-nonspecific equilibrium partition coefficient (V"T) is calculated for each scan.
- Transporter occupancy is calculated as the percentage reduction in specific binding from the baseline to the post-drug scan: [(Baseline BP - Post-drug BP) / Baseline BP] x 100.

Conclusion

The preclinical pharmacological profile of **dasotraline hydrochloride** is characterized by potent and preferential inhibition of the dopamine and norepinephrine transporters. This is consistently demonstrated across in vitro and in vivo studies. The in vitro data reveal high affinity for DAT and NET with lower affinity for SERT. In vivo studies confirm this preference, with substantial occupancy of DAT and NET at relevant doses and plasma concentrations, leading to sustained increases in extracellular levels of dopamine and norepinephrine in key brain regions. The unique pharmacokinetic profile, with its slow absorption and long half-life, suggests the potential for stable, once-daily dosing. These preclinical findings provide a strong



rationale for the clinical investigation of dasotraline in disorders where dopaminergic and noradrenergic dysfunction is implicated.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Dasotraline is an investigational compound and its safety and efficacy have not been fully established.

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